molecular formula C9H8F2O2S B2475626 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride CAS No. 2305251-86-7

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride

Cat. No. B2475626
CAS RN: 2305251-86-7
M. Wt: 218.22
InChI Key: TWVXXBXJMRPTAY-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride” is a chemical compound . It is a type of sulfonyl fluoride, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H8F2O2S/c10-8-5-7 (6-1-2-6)3-4-9 (8)14 (11,12)13/h3-6H,1-2H2 . The molecular weight of this compound is 218.22 .


Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been a topic of recent advances .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.22 . It is a powder at room temperature .

Scientific Research Applications

Enzyme Inhibition in Mycobacterium tuberculosis

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride derivatives, specifically sulfonamide derivatives incorporating fluorine and 1,3,5-triazine moieties, have been explored for their effectiveness in inhibiting β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are vital for the life cycle of the bacterium, and inhibiting them can lead to antimycobacterial agents with distinct mechanisms of action, differing from those of drugs for which the pathogen has developed resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Fluoride Ion Complexation and Sensing

The compound is also relevant in the context of fluoride ion complexation and sensing, a field stimulated by the need for detecting fluoride in drinking water, toothpaste, and as a byproduct from various industrial processes. This is particularly crucial because of the adverse effects associated with chronic exposure to high fluoride levels, and the compound's role in the development of analytical methods for fluoride detection is noteworthy (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

Catalytic Hydrodefluorination of Fluorocarbons

Transition metal fluoride complexes, including those derived from this compound, are of interest for their potential use in various catalytic applications. These applications encompass C-F bond activation and fluorocarbon functionalization, presenting a homogeneous system that activates C-F bonds without competitive C-H activation, which is crucial in the field of organic chemistry and material science (Vela et al., 2005).

COX-2 Inhibition for Pain and Inflammation Management

Derivatives of this compound, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are crucial in managing conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and no smoking .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research may focus on the development of new synthetic methods and the exploration of their applications in various fields .

properties

IUPAC Name

4-cyclopropyl-2-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVXXBXJMRPTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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